molecular formula C9H12O3 B3047535 5-Butoxyfuran-2-carbaldehyde CAS No. 141598-95-0

5-Butoxyfuran-2-carbaldehyde

Cat. No.: B3047535
CAS No.: 141598-95-0
M. Wt: 168.19 g/mol
InChI Key: MKOPEOKHXIVNMO-UHFFFAOYSA-N
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Description

5-Butoxyfuran-2-carbaldehyde is a chemical compound of significant interest in synthetic organic chemistry and materials science research. As a furan-carbaldehyde derivative, it serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel heterocyclic compounds, which are core structures in many active pharmaceutical ingredients and agrochemicals. Furan derivatives analogous to this compound, such as 5-Methylfurfural, have been identified as key intermediates in various chemical processes and have demonstrated specific bioactivities in scientific studies, including serving as xanthine oxidase inhibitors in investigative models . The butoxy side chain in this specific analog provides distinct solubility and reactivity characteristics, making it particularly valuable for reactions where modified steric or electronic properties are required. In research settings, this compound can be applied in catalytic hydrogenation studies, the preparation of Schiff bases, and as a precursor for the synthesis of potential antimicrobial and anti-inflammatory agents, following research trends observed with similar furfural compounds . Furthermore, furan-carbaldehyde derivatives are frequently investigated for their role in food chemistry, particularly in understanding the Maillard reaction and the formation of flavor compounds or process contaminants . This compound is for Research Use Only (RUO) and is intended solely for laboratory research purposes by trained professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butoxyfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-3-6-11-9-5-4-8(7-10)12-9/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOPEOKHXIVNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598689
Record name 5-Butoxyfuran-2-carbaldehyde
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Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141598-95-0
Record name 5-Butoxyfuran-2-carbaldehyde
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Record name 5-butoxyfuran-2-carbaldehyde
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Chemical Reactivity and Transformation Pathways of 5 Butoxyfuran 2 Carbaldehyde

Carbonyl Reactivity in Furanic Aldehydes

The aldehyde group is a primary site of chemical transformations in 5-Butoxyfuran-2-carbaldehyde. Its reactivity is influenced by the electronic properties of the furan (B31954) ring to which it is attached.

The carbonyl carbon in furanic aldehydes is electrophilic due to the polarization of the carbon-oxygen double bond. savemyexams.compressbooks.pub This makes it susceptible to attack by nucleophiles, a fundamental reaction class for aldehydes. masterorganicchemistry.comfiveable.me The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is then typically protonated to yield an alcohol. pressbooks.publibretexts.org

Aldehydes are generally more reactive in nucleophilic additions than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. pressbooks.pubncert.nic.in The presence of two alkyl groups in ketones reduces the electrophilicity of the carbonyl carbon more effectively than the single substituent in aldehydes. ncert.nic.in The reactivity of the carbonyl group can be enhanced by factors that increase the partial positive charge on the carbonyl carbon. libretexts.org

In the context of furanic aldehydes, the reaction proceeds to form a variety of products depending on the nucleophile. For instance, the reaction with cyanide ions (often from HCN) results in the formation of cyanohydrins, which are valuable synthetic intermediates as they introduce a new carbon-carbon bond. savemyexams.comfiveable.me

Table 1: Examples of Nucleophilic Addition Reactions on Furanic Aldehydes

Reactant Nucleophile Product Type Reference
Aldehyde/Ketone Cyanide Ion (CN⁻) Cyanohydrin fiveable.me
Aldehyde/Ketone Grignard Reagent (R-MgX) Secondary/Tertiary Alcohol pressbooks.pub
Aldehyde/Ketone Hydride (H⁻ from NaBH₄ or LiAlH₄) Primary/Secondary Alcohol pressbooks.pubncert.nic.in
Aldehyde/Ketone Alcohol (R-OH) Hemiacetal/Acetal masterorganicchemistry.com

This table represents general nucleophilic additions applicable to furanic aldehydes.

Furanic aldehydes can participate in condensation reactions, where two molecules combine with the elimination of a small molecule, often water. libretexts.orglibretexts.org These reactions are crucial for building larger molecular architectures. A key example is the Knoevenagel condensation, which can be part of a domino reaction sequence. For instance, a one-pot synthesis can involve a Knoevenagel condensation followed by an intramolecular oxa-Diels–Alder reaction, demonstrating the utility of furanic aldehydes in constructing complex polyheterocycles. mdpi.com

Cycloaddition reactions involving the aldehyde group are also known, particularly the hetero-Diels-Alder reaction where the carbonyl group acts as a dienophile. wikipedia.org These reactions provide a direct route to six-membered heterocyclic rings. wikipedia.org Furthermore, furanic aldehydes can be precursors for more complex cycloadditions. For example, silyloxypyrone-aldehydes have been identified as useful intermediates for intramolecular oxidopyrylium-based [5+2] cycloadditions, which are instrumental in forming seven-membered ring systems found in bioactive natural products. illinoisstate.edu

The aldehyde group of this compound is readily oxidized to a carboxylic acid. wikipedia.org Various oxidizing agents can achieve this transformation, including potassium permanganate (B83412) (KMnO₄), nitric acid, and chromium(VI) reagents. wikipedia.org The oxidation of furfural (B47365) to furan-2-carboxylic acid is a well-established example of this reactivity. Biocatalytic methods using aldehyde dehydrogenases (ALDHs) have also been developed for the chemoselective oxidation of aldehydes to carboxylic acids, offering a green chemistry approach. nih.gov These enzymatic systems can be highly selective, leaving other potentially oxidizable groups untouched. nih.gov

Conversely, the aldehyde group can be reduced to a primary alcohol. Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.inlibretexts.org NaBH₄ is often preferred for its safety and ease of handling, while LiAlH₄ is a more powerful, less selective reducing agent. libretexts.org Catalytic hydrogenation can also be employed. ncert.nic.in For complete reduction of the carbonyl group to a methylene (B1212753) (-CH₂) group, methods like the Clemmensen (using zinc-amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are typically used. ncert.nic.inyoutube.com

Table 2: Common Oxidation and Reduction Reactions of the Aldehyde Group

Transformation Reagent(s) Product Functional Group Reference
Oxidation KMnO₄, H₂SO₄ Carboxylic Acid
Oxidation Tollens' Reagent (Ag(NH₃)₂⁺) Carboxylic Acid (forms silver mirror) libretexts.org
Oxidation Aldehyde Dehydrogenase (ALDH) Carboxylic Acid nih.gov
Reduction NaBH₄ or LiAlH₄ Primary Alcohol libretexts.org
Reduction H₂/Catalyst (e.g., Pd, Pt, Ni) Primary Alcohol ncert.nic.in
Reductive Amination Amine, NaBH₃CN Amine youtube.com
Deoxygenation Zn(Hg), HCl (Clemmensen) Methylene (-CH₂) ncert.nic.in

This table outlines general reactions applicable to furanic aldehydes like this compound.

Condensation and Cycloaddition Reactions

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system that can act as a diene in cycloaddition reactions and undergo electrophilic substitution.

The furan ring is a classic diene for the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org This reaction is particularly well-studied between furan derivatives and electron-poor dienophiles like maleimides. mdpi.comresearchgate.net The reaction is stereospecific, with the stereochemistry of the reactants being preserved in the product. masterorganicchemistry.comlibretexts.org

A key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility. mdpi.commdpi.com At lower temperatures, the formation of the cycloaddition adduct is favored. As the temperature increases (typically in the range of 80-140 °C), the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, becomes dominant, breaking the adduct back down into the original furan and maleimide (B117702) components. mdpi.commdpi.com This thermoreversible nature is extensively exploited in the development of self-healing polymers and recyclable thermosets. researchgate.netmdpi.com The Diels-Alder reaction produces two stereoisomers: the kinetically favored endo-adduct and the more thermally stable exo-adduct. acs.orgnih.gov

Table 3: Characteristics of Furan-Maleimide Diels-Alder Reactions

Feature Description Reference(s)
Reaction Type [4+2] Cycloaddition wikipedia.org
Components Furan (diene) and Maleimide (dienophile) mdpi.comresearchgate.net
Key Property Thermal Reversibility (Diels-Alder / retro-Diels-Alder) mdpi.commdpi.comacs.org
Forward Reaction Temp. Generally favored at lower temperatures (e.g., room temp.) nih.gov
Retro-Diels-Alder Temp. Typically between 80 °C and 140 °C mdpi.commdpi.com
Products Endo and exo stereoadducts acs.orgnih.gov

| Applications | Self-healing materials, recyclable polymers | researchgate.netmdpi.com |

The furan ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution (EAS). pressbooks.pub The general mechanism involves the attack of an electrophile on the electron-rich ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. hu.edu.jomasterorganicchemistry.com

The regioselectivity of the substitution is determined by the existing substituents on the ring. In this compound, we have two substituents to consider:

-O-Butyl (Butoxy) group at C5: The oxygen atom of the butoxy group is an electron-donating group through resonance, directing incoming electrophiles to the ortho and para positions. For a substituent at C2 (equivalent to C5 in furan), this would direct to C3 and C5 (or C2).

-CHO (Formyl) group at C2: The formyl group is an electron-withdrawing group and acts as a meta-director. mnstate.edu

In this compound, the powerful activating and ortho, para-directing effect of the C5-butoxy group dominates over the deactivating, meta-directing effect of the C2-formyl group. The butoxy group strongly activates the C4 position for electrophilic attack. The C3 position is also activated by the butoxy group but is adjacent to the electron-withdrawing formyl group, which disfavors substitution at that site. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C4 position.

Ring-Opening Isomerization and Decomposition Mechanisms

The stability of the furan ring in this compound is a critical factor in its reactivity. Under certain conditions, the furan ring can undergo opening, leading to isomerization or decomposition products. This process is often initiated by the addition of a nucleophile to the furan ring, followed by ring cleavage. This type of reaction is sometimes referred to as an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closing) mechanism. rsc.org

Theoretical studies on similar heterocyclic systems suggest that the activation energies required for ring-opening isomerization can vary significantly depending on the ring size and substituents. nih.gov For instance, in some heterocyclic compounds, the presence of bulky substituents can favor a ring-opening pathway over other isomerization reactions. researchgate.net The specific mechanisms for this compound are a subject of ongoing research, but it is understood that factors like temperature, pH, and the presence of catalysts play a crucial role in determining the fate of the molecule.

Decomposition can occur under more strenuous conditions, leading to the breakdown of the furan structure into smaller molecules. The pathways for decomposition are complex and can involve a series of oxidation, reduction, and fragmentation reactions.

Influence of the Butoxy Substituent on Chemical Reactivity

The butoxy group at the 5-position of the furan ring significantly influences the chemical reactivity of this compound through a combination of electronic and steric effects.

The oxygen atom of the butoxy group possesses lone pairs of electrons that can be delocalized into the furan ring through resonance. This electron-donating effect increases the electron density of the furan ring, particularly at the C2 and C5 positions. This increased electron density can affect the reactivity of the aldehyde group and the stability of the entire molecule.

The resonance stabilization provided by the butoxy group can be depicted as follows:

The lone pair on the ether oxygen can be pushed towards the furan ring.

This electron density can then be delocalized around the ring and onto the carbonyl oxygen of the aldehyde group.

This electronic effect influences how this compound interacts with other reagents. For example, it can modulate the electrophilicity of the aldehyde carbon and the nucleophilicity of the furan ring itself.

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. wikipedia.org In the case of this compound, the butoxy group is relatively bulky. This steric bulk can hinder the approach of reactants to the adjacent positions on the furan ring and, to some extent, the aldehyde group. wikipedia.orgrsc.org

Electronic Effects and Resonance Stabilization

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in the upgrading of furanic aldehydes like this compound into valuable chemicals and biofuels. Both heterogeneous and homogeneous catalytic systems, including organocatalysis, have been explored for these transformations.

Heterogeneous catalysts are widely employed for the conversion of biomass-derived compounds. mdpi.com In the context of furanic aldehyde upgrading, these catalysts are crucial for achieving high conversion rates and selectivity to desired products. mdpi.comfrontiersin.org For instance, the conversion of furfural to γ-valerolactone, a valuable platform chemical, often utilizes bifunctional catalysts. frontiersin.org These catalysts typically possess both acidic and metallic sites to facilitate the necessary cascade of reactions, which may include hydrogenation, hydrogenolysis, and isomerization. frontiersin.org

Zeolites, with their high thermal stability and tunable acidity, are a common choice for such reactions. mdpi.com The catalytic performance is highly dependent on the catalyst's properties, such as the nature and strength of the acid sites (both Lewis and Brønsted) and the type of metal used. frontiersin.org For example, in the conversion of furfural, strong Lewis acid sites have been shown to promote certain side reactions, highlighting the importance of catalyst design. frontiersin.org

Table 1: Examples of Heterogeneous Catalysts in Furanic Aldehyde Conversion

Catalyst SystemReactantProduct(s)Key Catalyst Features
Au/ZrO₂ with ZSM-5FurfuralFurfuryl alcohol, γ-ValerolactoneLewis acid-base sites and Brønsted acid sites. frontiersin.org
FM-Zr-ARSFurfuralγ-ValerolactoneBifunctional material with controlled acid strength. frontiersin.org
Pt/C5-Hydroxymethylfurfural (B1680220)2,5-Furandicarboxylic acidPlatinum nanoparticles on a carbon support. frontiersin.org

Note: This table provides examples of catalyst systems used for related furanic aldehydes, illustrating the principles applicable to the upgrading of this compound.

Organocatalysis has emerged as a powerful, sustainable alternative to metal-based catalysis. mdpi.comrsc.orgresearchgate.net It utilizes small organic molecules to catalyze chemical reactions, often with high efficiency and stereoselectivity. mdpi.combeilstein-journals.org These catalysts are generally non-toxic, readily available, and operate under mild reaction conditions, aligning with the principles of green chemistry. researchgate.netsioc-journal.cn

For transformations involving aldehydes, common organocatalytic activation modes include the formation of enamine or iminium ion intermediates. Organocatalysts can be broadly classified as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. researchgate.net In the context of this compound, organocatalysts could be employed for a variety of reactions, such as aldol (B89426) additions, Michael additions, and cycloadditions. researchgate.netbeilstein-journals.org

Metal-free approaches extend beyond traditional organocatalysis to include carbocatalysis, where carbon-based materials like graphene derivatives act as catalysts. sioc-journal.cn These materials offer high surface area and stability, providing a platform for a range of organic transformations. sioc-journal.cn The development of organocatalytic and metal-free systems for the selective transformation of this compound is an active area of research, promising more environmentally benign synthetic routes. rsc.org

Chemoenzymatic Cascades for Complex Product Formation

Chemoenzymatic cascades represent a powerful strategy in modern synthetic chemistry, merging the high selectivity and mild reaction conditions of biocatalysts with the broad reaction scope of chemical catalysts. acs.orgrsc.org This approach allows for the construction of complex molecules from simpler precursors in a one-pot or sequential manner, often reducing the need for intermediate purification steps, thus saving time, resources, and minimizing waste. mdpi.com While specific research on chemoenzymatic cascades involving this compound is not extensively documented in publicly available literature, the principles can be understood by examining cascades with structurally related furan derivatives, most notably 5-hydroxymethylfurfural (HMF). These examples provide a clear framework for the potential synthetic pathways applicable to this compound.

A prominent example of a chemoenzymatic cascade is the synthesis of furan derivatives from aliphatic diallyl ethers. This process combines a chemical reaction, Grubbs-catalyzed ring-closing metathesis, with an enzymatic step, laccase/TEMPO-catalyzed aromatization, to form the furan ring. acs.org Such a strategy highlights the potential to construct the furan core itself through a hybrid catalytic system.

More relevant to the functional group transformations of this compound are the cascades starting from HMF. For instance, a chemoenzymatic process has been developed for the synthesis of amino-esters, which are precursors for surfactants. rsc.orgcsic.es This cascade involves the reductive amination of the aldehyde group in HMF using a cobalt nanoparticle-based chemical catalyst, followed by the selective enzymatic esterification of the hydroxymethyl group with a fatty acid, catalyzed by the lipase (B570770) B from Candida antarctica (CALB). rsc.orgcsic.es This demonstrates the orthogonal reactivity that can be achieved by combining chemical and enzymatic catalysts to modify different functional groups on the furan ring selectively.

Furthermore, purely enzymatic cascades for the transformation of HMF have been extensively studied. For example, the complete oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic monomer, can be achieved through a series of enzymatic steps. mdpi.comnih.gov This typically involves an oxidase, such as 5-hydroxymethylfurfural oxidase (HMFO) or an engineered aryl-alcohol oxidase, which catalyzes the sequential oxidation of the alcohol and aldehyde groups. nih.govgenome.jp These enzymatic cascades underscore the potential for selective oxidation of the aldehyde group in this compound to the corresponding carboxylic acid.

The aldehyde functionality of furan derivatives is also amenable to other enzymatic transformations. For instance, carboxylic acid reductases (CARs) have been shown to catalyze the reduction of furan-2-carboxylic acid to furfural, suggesting that the reverse reaction, the oxidation of the aldehyde, is a viable enzymatic step. mdpi.com Similarly, the biocatalytic reduction of the aldehyde group in various aromatic and heterocyclic aldehydes to the corresponding alcohol is a well-established transformation, often employing alcohol dehydrogenases. nih.govscielo.org.mx

Based on these precedents, a hypothetical chemoenzymatic cascade for the synthesis of a more complex molecule from this compound can be envisioned. For example, a cascade could be designed to produce a chiral amino alcohol derivative. This could involve an initial enzymatic reduction of the aldehyde group to an alcohol using an alcohol dehydrogenase, followed by a chemical step, such as a Mitsunobu reaction, to introduce an azide, and a final chemical reduction to yield the amino alcohol. Alternatively, an enzymatic transamination of the aldehyde could be followed by a chemical modification of the butoxy group.

The following table outlines a hypothetical two-step chemoenzymatic cascade to produce 5-Butoxyfuran-2-yl)methanamine from this compound, illustrating how chemical and enzymatic steps could be combined.

Table 1: Hypothetical Chemoenzymatic Cascade for this compound

Step Reaction Catalyst Type Catalyst Example Product
1 Reductive Amination Biocatalyst Transaminase (ω-TA) (5-Butoxyfuran-2-yl)methanamine
2 N-Acetylation Chemical Acetic Anhydride N-((5-Butoxyfuran-2-yl)methyl)acetamide

This table is a hypothetical illustration of a possible chemoenzymatic cascade.

This cascade would leverage the high selectivity of a transaminase for the asymmetric synthesis of the primary amine, followed by a straightforward chemical acetylation. Such a sequence would yield a more complex, functionalized furan derivative, showcasing the potential of combining biocatalysis and traditional chemistry in the valorization of furan-based platform chemicals.

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Butoxyfuran-2-carbaldehyde. Through various NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, a complete picture of the molecule's proton and carbon framework can be assembled. researchgate.netyoutube.com

¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms in the molecule. Key signals include those for the aldehyde proton, the furan (B31954) ring protons, and the protons of the butoxy group. The chemical shift (δ) values, reported in parts per million (ppm), are influenced by the electron density around each proton. For instance, the aldehyde proton is typically found at a high chemical shift value (around 9.7 ppm) due to the deshielding effect of the adjacent carbonyl group. researchgate.net The furan ring protons also exhibit characteristic shifts, and the integration of these signals reveals the relative number of protons in each environment. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the aldehyde group is particularly deshielded and appears at a high chemical shift, often in the range of 190-200 ppm. researchgate.netrsc.org The carbons of the furan ring and the butoxy group also have characteristic chemical shifts that aid in their assignment. researchgate.netrsc.org

²H (Deuterium) Isotope Effects: The substitution of hydrogen with deuterium (B1214612) can induce small but measurable changes in NMR chemical shifts, known as isotope effects. bibliotekanauki.plmdpi.com These effects are valuable for probing hydrogen bonding and other subtle structural features. bibliotekanauki.plmdpi.com In the context of this compound, deuterium labeling could be used to study the conformational preferences of the butoxy group or to investigate any potential intramolecular interactions. The magnitude of the isotope effect can provide insights into the strength of such interactions. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde CHO ~9.5-9.7 ~175-180
Furan H-3 ~7.2-7.4 ~122-124
Furan H-4 ~6.4-6.6 ~110-112
Furan C-2 - ~152-154
Furan C-5 - ~165-167
Butoxy O-CH₂ ~4.2-4.4 ~70-72
Butoxy CH₂ ~1.7-1.9 ~30-32
Butoxy CH₂ ~1.4-1.6 ~19-21
Butoxy CH₃ ~0.9-1.0 ~13-15

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within the molecule. mnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butoxy chain (e.g., between the O-CH₂ and the next CH₂ group) and between the furan ring protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduarxiv.org It allows for the unambiguous assignment of which proton is attached to which carbon, for example, linking the furan proton signals to their corresponding carbon signals in the furan ring. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the aldehyde proton and the C-2 carbon of the furan ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu NOESY is crucial for determining the three-dimensional structure and conformational preferences of the molecule. For example, it could reveal the preferred orientation of the butoxy group relative to the furan ring. beilstein-journals.org

The butoxy group of this compound can rotate around the C-O bond, leading to different conformational isomers. NMR spectroscopy can be used to study this conformational equilibrium. copernicus.orgresearchgate.net By analyzing changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the relative populations of the different conformers and to calculate the energy barriers between them. NOESY experiments can also provide evidence for the predominant conformation in solution. beilstein-journals.orgnih.gov

2D NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.sanih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. A strong band in the region of 1660-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The C-O-C stretching vibrations of the ether linkage and the furan ring will appear in the fingerprint region (typically 1000-1300 cm⁻¹). C-H stretching vibrations of the alkyl chain and the furan ring are observed around 2800-3100 cm⁻¹. researchgate.netedinst.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. edinst.com While the C=O stretch is also visible in the Raman spectrum, non-polar bonds such as C-C bonds in the butoxy chain and the furan ring may show stronger signals. ksu.edu.sa The combination of IR and Raman spectra can help to confirm the presence of all functional groups and provide a more complete vibrational analysis. nih.gov Different conformational isomers of this compound may exhibit subtle differences in their vibrational spectra, which can be used to study their relative stabilities. americanpharmaceuticalreview.comosti.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
Aldehyde C=O Stretch 1660 - 1700
Furan Ring C=C Stretch ~1500 - 1600
Ether C-O-C Asymmetric Stretch ~1250
Ether C-O-C Symmetric Stretch ~1050
Alkyl C-H Stretch 2850 - 3000
Furan C-H Stretch ~3100

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. microtrac.com

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. libretexts.org The high-resolution mass spectrum can provide the exact molecular formula.

Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Cleavage of the butoxy group, leading to the loss of a butyl radical or butene.

Loss of the formyl group (CHO). libretexts.orgyoutube.com

Fragmentation of the furan ring. whitman.edu

The analysis of these fragmentation patterns can help to confirm the structure of the molecule and to distinguish it from isomers. libguides.comsavemyexams.com

Table 3: Potential Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
182 [M]⁺ (Molecular Ion)
153 [M - CHO]⁺
125 [M - C₄H₉]⁺
97 [C₅H₅O₂]⁺
69 [C₄H₅O]⁺
41 [C₃H₅]⁺

Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation may vary.

Integration of Spectroscopic Data for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by distinct regions corresponding to the furan ring protons, the aldehyde proton, and the butoxy side chain.

Furan Protons: The furan ring exhibits two doublet signals for the H-3 and H-4 protons. The H-3 proton, adjacent to the electron-withdrawing aldehyde group, is expected to resonate further downfield than the H-4 proton, which is adjacent to the electron-donating butoxy group. Their coupling constant (³JHH) is typically around 3.2-3.5 Hz, characteristic of cis-coupling in a furan ring. d-nb.info

Aldehyde Proton: A singlet peak corresponding to the aldehydic proton appears significantly downfield, typically in the range of δ 9.5-9.7 ppm, due to the strong deshielding effect of the carbonyl group. d-nb.info

Butoxy Group Protons: The n-butoxy group gives rise to four distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (-CH₂-CH₃), a quintet for the next methylene group (-O-CH₂-CH₂-), and a triplet for the methylene group directly attached to the furan oxygen (-O-CH₂-).

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

Furan Carbons: The furan ring shows four distinct signals. The C-2 and C-5 carbons, being attached to oxygen and deshielded by substituents, resonate at the lowest fields. The C-5 carbon, bearing the butoxy group, would appear at a very high chemical shift, potentially around δ 160-165 ppm. The C-2 carbon, attached to the aldehyde, would be found around δ 152-154 ppm. d-nb.info The C-3 and C-4 carbons resonate at higher fields.

Carbonyl Carbon: The aldehydic carbonyl carbon (C=O) gives a characteristic signal in the downfield region of the spectrum, typically between δ 175-180 ppm. d-nb.info

Butoxy Group Carbons: The four carbons of the n-butoxy group will appear in the aliphatic region of the spectrum (δ 13-70 ppm).

Interactive Data Table: Predicted NMR Data for this compound

¹H NMR Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.5 - 9.7Singlet (s)N/A
Furan H-37.2 - 7.3Doublet (d)~3.5
Furan H-46.5 - 6.6Doublet (d)~3.5
-O-CH₂-4.1 - 4.3Triplet (t)~6.6
-CH₂-CH₂-1.7 - 1.9Quintet (quin)~7.0
-CH₂-CH₂-CH₃1.4 - 1.6Sextet (sxt)~7.4
-CH₃0.9 - 1.0Triplet (t)~7.4
¹³C NMR Atom Predicted Chemical Shift (δ, ppm)
C=O175 - 180
Furan C-5160 - 165
Furan C-2152 - 154
Furan C-3121 - 123
Furan C-4111 - 113
-O-CH₂-68 - 70
-CH₂-CH₂-30 - 32
-CH₂-CH₂-CH₃19 - 21
-CH₃13 - 15

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key absorption bands for this compound are:

C=O Stretch: A strong, sharp absorption band characteristic of the conjugated aldehyde carbonyl group is expected around 1670-1680 cm⁻¹. Conjugation with the furan ring lowers the frequency from that of a typical aliphatic aldehyde (1720-1740 cm⁻¹). rsisinternational.org

C-H Stretches: Aldehydic C-H stretching appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching from the furan ring is observed just above 3100 cm⁻¹, while aliphatic C-H stretches from the butoxy group appear just below 3000 cm⁻¹. rsisinternational.org

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the furan ring typically appear in the 1500-1600 cm⁻¹ region.

C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the furan ring ether (C-O-C) and the alkyl ether linkage is expected in the 1020-1250 cm⁻¹ range. researchgate.net

Interactive Data Table: Key IR Absorptions for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
AldehydeC=O stretch (conjugated)1670 - 1680Strong
AldehydeC-H stretch~2820, ~2720Weak
Furan RingC-H stretch>3100Medium-Weak
Butoxy GroupC-H stretch (aliphatic)<3000Medium-Strong
Furan RingC=C stretch1500 - 1600Medium
Ether LinkageC-O-C stretch1020 - 1250Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₄O₃), the molecular weight is 182.22 g/mol . chemspider.com In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

Molecular Ion (M⁺): A peak at m/z = 182 corresponding to the intact molecule.

[M-29]⁺: Loss of the aldehyde group (-CHO), resulting in a fragment at m/z = 153.

[M-57]⁺: Loss of a butyl radical (•C₄H₉) via cleavage of the ether bond, leading to a fragment at m/z = 125.

[M-71]⁺: Loss of the butoxy radical (•OC₄H₉), giving a fragment at m/z = 111.

m/z = 57: A prominent peak corresponding to the butyl cation [C₄H₉]⁺.

Conformational Analysis

The conformation of this compound is primarily determined by the rotational barriers around two key single bonds: the C2-C(aldehyde) bond and the C5-O(ether) bond. Similar to furfural (B47365), the aldehyde group is expected to be coplanar with the furan ring to maximize π-conjugation. researchgate.net This results in two planar conformers: O,O-cis (or syn) and O,O-trans (or anti), referring to the relative orientation of the furan ring oxygen and the carbonyl oxygen. The O,O-trans conformer is generally more stable for 2-furaldehyde derivatives. The flexible butoxy group can adopt numerous conformations, with the lowest energy state likely being an extended chain to minimize steric hindrance with the H-4 proton of the furan ring. The interplay between these rotational possibilities results in a dynamic conformational equilibrium at room temperature.

Computational and Theoretical Studies on 5 Butoxyfuran 2 Carbaldehyde Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For furan-2-carbaldehyde and its derivatives, these methods offer deep insights into their electronic landscape and reactivity patterns.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of organic molecules due to its balance of accuracy and computational cost. Studies on analogs of 5-Butoxyfuran-2-carbaldehyde, such as other 5-substituted furan-2-carbaldehydes, have utilized DFT to explore their molecular geometries, electronic distributions, and the energetics of various reactions.

For instance, DFT calculations have been employed to optimize the geometries of novel furan (B31954) derivatives and to calculate key electronic parameters. dergipark.org.trresearchgate.net These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moments, and Mulliken charges, are crucial for predicting the reactivity of these compounds. dergipark.org.tr In a study on a novel thiadiazole molecule synthesized from 5-methyl-furan-2-carbaldehyde, DFT calculations at the B3LYP/6-31G(d,p) level of theory were performed to elucidate these properties. dergipark.org.tr

The following table summarizes key quantum chemical parameters calculated for an analog of this compound, providing a glimpse into the electronic characteristics that govern its reactivity.

ParameterValue (DFT/B3LYP/6-31G(d,p))Value (HF/6-31G(d,p))
HOMO Energy (eV)-6.45-9.01
LUMO Energy (eV)-1.981.54
Energy Gap (ΔE) (eV)4.4710.55
Dipole Moment (Debye)4.685.23
Electron Affinity (A) (eV)1.98-1.54
Ionization Potential (I) (eV)6.459.01
Chemical Hardness (η) (eV)2.245.28
Chemical Softness (σ)0.450.19
Electronegativity (χ) (eV)4.223.74
Table 1: Calculated quantum chemical parameters for 5-Mercapto-2-(5-methyl-furan-2-yl-methylidenamino)-1,3,4-thiadiazole, an analog of this compound. Data sourced from a theoretical analysis using DFT and Hartree-Fock (HF) methods. dergipark.org.tr

Furthermore, DFT calculations are instrumental in understanding reaction energetics. For example, in the context of catalytic transfer hydrogenation of furfural (B47365), DFT can be used to model the interaction of the furan ring with the catalyst surface, providing insights into the reaction mechanism and the factors controlling product selectivity. mdpi.com

Ab Initio Methods for Excited States and Deactivation Pathways

While DFT is powerful for ground-state properties, ab initio methods are often preferred for studying excited states and photochemical processes. High-level ab initio calculations, such as the G4 method, have been used to determine accurate gas-phase enthalpies of formation for furan derivatives like furfuryl alcohol. researchgate.net These calculations are crucial for understanding the thermochemistry of reactions involving these compounds. researchgate.net

Studies on the conformational properties of related molecules, such as 2-acylpyrroles, have also employed ab initio calculations to determine the relative stabilities of different conformers and the energy barriers for their interconversion. longdom.org For instance, ab initio calculations at the LCAO SCF/STO-3G level of theory have shown that for pyrrole-2-carbaldehyde, the planar syn-conformation is significantly more stable than the anti-conformation. longdom.org Such insights are transferable to understanding the conformational preferences of this compound, where the orientation of the butoxy and carbaldehyde groups will influence its reactivity and spectroscopic signature.

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms that are often difficult to probe experimentally.

Reaction Pathways and Transition State Analysis

By mapping out potential energy surfaces, computational models can identify the most likely reaction pathways, intermediate structures, and transition states. This is particularly valuable for understanding the conversion of furanic compounds into valuable bioproducts. For example, computational modeling has been used to investigate the mechanisms of reactions involving polyhalogenated nitrobutadienes with electron-deficient anilines, where various reaction paths were proposed and their potential energy profiles generated using DFT. researchgate.net

In the catalytic conversion of furfural, computational studies can help to understand the sequence of elementary steps, such as hydrogenation and etherification, and to identify the rate-determining steps. mdpi.com The analysis of transition state structures provides detailed information about the geometry and electronic nature of the highest energy point along the reaction coordinate, which is critical for understanding reaction kinetics. researchgate.net

Solvent Effects and Catalytic Influences on Reaction Mechanisms

The solvent environment can have a profound impact on reaction rates and selectivities. Computational models, such as the polarizable continuum model (PCM), can be used to incorporate the effects of different solvents on reaction mechanisms. researchgate.net Studies on the conformational equilibrium of furfural have shown that the relative stability of its conformers is solvent-dependent, with the more polar OO-cis form being favored in solvents with higher dielectric constants. researchgate.net This has significant implications for reactions where a specific conformation is more reactive.

Molecular dynamics simulations can provide a more explicit picture of solvent-solute interactions, revealing how solvent molecules arrange around the reactant and influence its reactivity. nih.gov For instance, in the conversion of furfural to furfuryl alcohol, the choice of solvent can significantly affect the yield, with branched alcohols and long-chain alkanes showing high performance. nstda.or.th Computational studies can help to rationalize these experimental observations by examining the interactions between the furan derivative, the catalyst, and the solvent molecules. nstda.or.thresearchgate.net The catalytic influence is also a key area of computational investigation, with studies exploring how different catalysts, such as Hf-TUD-1, promote specific reaction pathways in the conversion of furfural and 5-(hydroxymethyl)furfural. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra.

For furan-2-carbaldehyde derivatives, DFT calculations have been successfully used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). dergipark.org.trresearchgate.net In the study of 5-Mercapto-2-(5-methyl-furan-2-yl-methylidenamino)-1,3,4-thiadiazole, the calculated ¹H-NMR and ¹³C-NMR isotropic shift values were compared with experimental data, showing good agreement. dergipark.org.tr

The following table presents a comparison of experimental and calculated NMR chemical shifts for a furan-2-carbaldehyde analog.

Proton/CarbonExperimental δ (ppm)Calculated δ (ppm) (B3LYP)Calculated δ (ppm) (HF)
-N=CH (H9)8.369.959.62
Furan H107.388.468.22
Furan H116.497.426.77
-S-H (H15)13.286.255.72
Furan C6150.11163.6161.9
Furan C7114.70123.6120.7
Furan C8124.93134.4133.0
-N=CH (C9)157.02163.5160.0
Table 2: Comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for 5-Mercapto-2-(5-methyl-furan-2-yl-methylidenamino)-1,3,4-thiadiazole. dergipark.org.tr

Similarly, theoretical calculations of UV-Vis spectra can predict electronic transitions, providing insights into the color and photophysical properties of these compounds. researchgate.net The ability to accurately predict spectroscopic data is invaluable for the structural elucidation of newly synthesized furan derivatives and for understanding how structural modifications influence their spectroscopic properties.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational methodology used to explore the conformational landscape of molecules by simulating the atomic motions of a system over time. nih.gov For flexible molecules such as this compound and its analogues, MD simulations provide detailed insights into the accessible conformations, their relative energies, and the dynamics of transitions between different conformational states. nih.govnih.gov This understanding is crucial as the three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity.

The conformational flexibility of this compound analogues primarily arises from the rotation around two key single bonds: the C5-O bond of the butoxy group and the C2-C bond of the carbaldehyde group. MD simulations allow for the exploration of the potential energy surface associated with the rotation of these bonds, providing a statistical picture of the conformational preferences of the molecule.

A typical MD simulation protocol for a this compound analogue would involve the following steps:

System Setup: An initial 3D structure of the molecule is placed in a simulation box, which is then filled with a suitable solvent, typically water, to mimic physiological conditions. Ions may also be added to neutralize the system and achieve a desired ionic strength.

Force Field Selection: A force field is a set of parameters and functions that describes the potential energy of the system. wikipedia.org For organic molecules like furan derivatives, common force fields such as CHARMM General Force Field (CGenFF), GAFF (General Amber Force Field), or OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) are employed. researchgate.netnih.gov The accuracy of the simulation is highly dependent on the quality of the force field parameters. rsc.org

Simulation Execution: The simulation is run for a duration sufficient to sample the relevant conformational space, which can range from nanoseconds to microseconds, depending on the complexity of the molecule and the processes of interest. mostwiedzy.pl The trajectory, a record of the positions, velocities, and energies of all atoms at regular time intervals, is saved for analysis.

Analysis of the MD trajectory provides a wealth of information about the conformational landscape. A key analysis is the study of the distribution of dihedral angles corresponding to the rotatable bonds. nih.gov For a this compound analogue, the critical dihedral angles are:

τ1 (C4-C5-O-Cα): Describes the orientation of the butoxy group relative to the furan ring.

τ2 (C5-O-Cα-Cβ): Describes the conformation of the butyl chain.

τ3 (O1-C2-C-O): Describes the orientation of the carbaldehyde group relative to the furan ring.

By plotting the potential of mean force (PMF) as a function of these dihedral angles, the low-energy, stable conformations (conformers) and the energy barriers separating them can be identified.

Table 1: Hypothetical Major Conformers of a this compound Analogue Identified from MD Simulations

Conformer IDDihedral Angle τ1 (C4-C5-O-Cα)Dihedral Angle τ3 (O1-C2-C-O)Relative Energy (kcal/mol)Population (%)
A ~180° (anti-periplanar)~0° (syn-periplanar)0.0065
B ~180° (anti-periplanar)~180° (anti-periplanar)1.2525
C ~0° (syn-periplanar)~0° (syn-periplanar)2.508
D ~0° (syn-periplanar)~180° (anti-periplanar)3.102

This table presents hypothetical data for illustrative purposes. Actual values would be derived from specific simulation results.

The data in the hypothetical table suggests that the most stable conformer (A) has the butoxy group oriented away from the furan ring and the carbaldehyde group in a syn-periplanar arrangement. The relative energies indicate the stability of each conformer, with lower energies corresponding to more stable structures. The population percentage reflects the proportion of time the molecule spends in each conformational state during the simulation.

Applications of 5 Butoxyfuran 2 Carbaldehyde As a Synthetic Building Block

Precursor in Organic Synthesis for Complex Molecules

Synthesis of Substituted Furans and Benzoheterocycles

The core furan (B31954) structure of 5-Butoxyfuran-2-carbaldehyde allows for the synthesis of a range of substituted furan derivatives. The aldehyde group can undergo various transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, to introduce new functionalities at the 2-position of the furan ring. While specific examples are not extensively detailed in readily available literature, the general reactivity of furan-2-carbaldehydes suggests its utility in creating more complex furans.

Furthermore, the furan ring itself can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures which can be further transformed into substituted benzoheterocycles. The butoxy group can influence the reactivity and solubility of the molecule and its derivatives.

Formation of Nitrogen and Oxygen Heterocycles

The aldehyde functionality of this compound is a key feature for its use in the synthesis of various nitrogen and oxygen-containing heterocycles. Condensation reactions with amines, hydrazines, and hydroxylamines can lead to the formation of imines, hydrazones, and oximes, respectively. These intermediates can then undergo cyclization reactions to form larger heterocyclic rings.

For instance, the reaction of a furan-2-carbaldehyde with a compound containing an active methylene (B1212753) group and an amino group can lead to the formation of fused heterocyclic systems. While specific research on this compound in this context is limited, the known reactivity patterns of similar aldehydes support its potential as a precursor for such transformations.

Derivatives for Fine Chemicals and Specialty Materials

The derivatives of this compound have potential applications as fine chemicals and in the development of specialty materials. Fine chemicals are pure, single substances that are produced in limited quantities and are used in specialized applications. The functional group transformations and ring modifications possible with this compound can lead to the creation of molecules with specific properties required for pharmaceuticals, agrochemicals, and other high-value products. Its role as a precursor in drug development processes has been noted, highlighting its potential in medicinal chemistry.

Role in Material Science and Polymer Chemistry

The furan moiety within this compound is of particular interest in material science and polymer chemistry. Furan-based polymers are being explored as renewable alternatives to petroleum-based plastics.

Development of Furan-Containing Polymeric Materials

This compound can serve as a monomer or a precursor to monomers for the synthesis of furan-containing polymers. The aldehyde group can be modified to create polymerizable functionalities. For example, it can be reduced to an alcohol, which can then be used in the synthesis of polyesters or polyurethanes. The furan ring can participate in polymerization reactions, such as the Diels-Alder polymerization, to create cross-linked or linear polymers with unique thermal and mechanical properties.

Pathways to Bio-Derived Compounds and Sustainable Products

This compound, a derivative of the key bio-based platform molecule 5-hydroxymethylfurfural (B1680220) (HMF), serves as a versatile synthetic building block for a range of bio-derived compounds and sustainable products. Its structure, featuring a reactive aldehyde group and a furan ring, allows for various chemical transformations into valuable biofuels, polymer monomers, and other specialty chemicals. The etherification of HMF to produce 5-alkoxymethylfurfurals (AMFs), such as this compound, is a crucial strategy that can lead to compounds with enhanced properties for specific applications. mdpi.com

The primary pathways for the valorization of this compound and related furanic aldehydes involve catalytic processes such as oxidation, reduction, and etherification. These transformations open avenues to renewable alternatives for petroleum-based products.

From Furan Aldehydes to Advanced Biofuels

The etherification of HMF to produce 5-alkoxymethylfurfurals is a significant pathway toward creating advanced liquid biofuels. 5-Ethoxymethylfurfural (EMF), a close analog of this compound, is noted for its high energy density (30.3 MJ/L), which is comparable to that of gasoline, and its superior combustion properties, leading to reduced NOx and SOx emissions. mdpi.commdpi.com The synthesis involves the reaction of HMF with an alcohol (in this case, butanol for the target compound) in the presence of an acid catalyst. Further conversion through reductive etherification can yield products like 2,5-bis(alkoxymethyl)furans, which also have potential as fuel candidates. dntb.gov.ua

Interactive Data Table: Catalytic Conversion of Furan Aldehydes to Biofuels

FeedstockProductCatalyst TypeKey FindingsReference(s)
5-Hydroxymethylfurfural (HMF) & Ethanol5-Ethoxymethylfurfural (EMF)Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites)High yields of EMF, a promising biofuel, can be achieved. The process is a key valorization route for HMF. mdpi.comfrontiersin.org
Fructose (B13574) & Ethanol5-Ethoxymethylfurfural (EMF)Strong Brönsted Acid Resins (e.g., Purolite CT275DR)One-pot conversion of fructose to EMF is possible, though yields are moderate (e.g., 20% EMF yield). mdpi.com
Carbohydrates & Ethanol5-Ethoxymethylfurfural (EMF)Sulfonated Organic PolymersEfficient conversion is possible, with by-products like ethyl levulinate also having value as biodiesel components. semanticscholar.org
5-Hydroxymethylfurfural (HMF) & Methanol2,5-bis(methoxymethyl)furanCobalt CatalystMild conditions can be used for reductive etherification to produce furanic ethers. dntb.gov.ua

Pathways to Renewable Polymer Monomers

This compound is a precursor to monomers essential for producing bio-based polymers, offering a sustainable alternative to their petrochemical counterparts.

One of the most significant applications is the synthesis of 2,5-furandicarboxylic acid (FDCA). FDCA is a bio-based replacement for terephthalic acid, a primary component in the production of polyesters like PET. nih.gov The pathway involves the catalytic oxidation of the aldehyde and butoxymethyl groups of this compound. While much of the research focuses on the direct oxidation of HMF, alkoxymethylfurfurals are also viable precursors for FDCA. mdpi.comrsc.orgmdpi.com This monomer is used to produce polyethylene (B3416737) furanoate (PEF), a bio-based polymer with superior gas barrier properties compared to PET. mdpi.com

Interactive Data Table: Catalytic Oxidation of Furan Aldehydes to 2,5-Furandicarboxylic Acid (FDCA)

FeedstockProductCatalyst TypeKey FindingsReference(s)
5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic Acid (FDCA)Bimetallic Pt-Cu Alloy NanoparticlesHigh catalytic activity and turnover frequency achieved under base-free conditions in aqueous solution. rsc.org
5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic Acid (FDCA)Gold-Palladium on VermiculiteExcellent performance with nearly 100% HMF conversion and FDCA yield. The catalyst shows good stability and recyclability. mdpi.com
5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic Acid (FDCA)Magnetic Laccase with TEMPO mediatorAn enzymatic approach showing high quantitative yield (90.2%) and good catalyst recyclability. nih.gov
5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic Acid (FDCA)Platinum on Carbon (Pt/C)Effective in continuous packed-bed reactors, achieving high yields and full HMF conversion under optimized conditions. rsc.org

Another critical class of monomers accessible from furan aldehydes are diols. Catalytic hydrogenation can convert the aldehyde group and potentially the furan ring itself. The hydrogenation of HMF is a well-studied route to produce 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). frontiersin.orgfrontiersin.org These diols are valuable monomers for synthesizing polyesters, polyurethanes, and polyethers. frontiersin.orgrsc.org BHMF, in particular, is noted for being more thermally and chemically stable than HMF, making it a preferred industrial raw material. frontiersin.orgfrontiersin.org These established pathways from HMF suggest analogous routes from this compound to corresponding butoxy-substituted diols.

Interactive Data Table: Catalytic Hydrogenation of HMF to Furanic Diols

FeedstockProduct(s)Catalyst TypeKey FindingsReference(s)
5-Hydroxymethylfurfural (HMF)2,5-bis(hydroxymethyl)furan (BHMF)Monodispersed Metallic Cobalt (Co@C)High selectivity for BHMF (96.0% yield) can be achieved with non-noble metal catalysts. frontiersin.org
5-Hydroxymethylfurfural (HMF)2,5-bis(hydroxymethyl)furan (BHMF)Ru/MnCo₂O₄High yield of BHMF (98.5%) attributed to the high dissociation capacity of Ru and acidity of the support. frontiersin.org
5-Hydroxymethylfurfural (HMF)2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF)Ruthenium on Ceria (Ru/CeOₓ)High yield of the fully hydrogenated diol (89.0%) with minimal ring-opening by-products. frontiersin.org

Furthermore, these furan-based diols can be transformed into other valuable monomers, such as furan-based diamines, which are used in the preparation of bio-based polyimides, expanding the portfolio of sustainable polymers derivable from furanic feedstocks. mdpi.comresearchgate.net

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Strategies

A primary challenge in the broader application of 5-Butoxyfuran-2-carbaldehyde is the development of more efficient and sustainable synthetic routes. mdpi.com Current methods, often starting from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF), can be complex and may not be cost-effective for large-scale production. google.com

Future research is focused on several key areas to address these issues:

One-Pot Syntheses: Developing single-step or "one-pot" reactions from biomass-derived sugars to 5-alkoxyfuran-2-carbaldehydes is a significant goal. This approach would reduce waste, energy consumption, and purification costs. mdpi.com

Advanced Catalysis: The design of novel catalysts is crucial. This includes exploring non-noble metal catalysts (like those based on copper, nickel, or iron) to replace expensive precious metals. frontiersin.org Additionally, the development of heterogeneous catalysts is a priority, as they can be easily separated from the reaction mixture and reused, improving the economic and environmental profile of the synthesis. mdpi.com

Flow Chemistry: The use of continuous flow reactors offers significant advantages over traditional batch processing. mdpi.com Flow chemistry allows for precise control of reaction conditions, leading to higher yields, improved safety, and easier scalability. mdpi.com

Green Solvents: Research into the use of environmentally benign solvents, such as ionic liquids or deep eutectic solvents, is ongoing. mdpi.comnih.gov These solvents can enhance reaction rates and selectivity in the conversion of biomass to furan (B31954) derivatives. nih.gov

A comparison of potential synthetic improvements is outlined in the table below.

StrategyCurrent ChallengesFuture Advantages
Batch Synthesis Often requires harsh conditions, multiple steps, and costly catalysts.-
One-Pot Synthesis Requires complex catalyst systems to perform multiple transformations.Reduced waste, lower energy use, simplified purification. mdpi.com
Flow Chemistry Initial setup can be capital-intensive.High precision, improved safety, scalability, higher yields. mdpi.com
Heterogeneous Catalysis Catalyst deactivation can be an issue.Catalyst reusability, reduced costs, and environmental impact. mdpi.comfrontiersin.org

Exploration of New Reactivity Modes and Catalytic Systems

Understanding and expanding the reactivity of this compound is essential for its use as a versatile building block in organic synthesis. researchgate.net The furan ring and the aldehyde group are both sites for a variety of chemical transformations.

Future research directions include:

Asymmetric Catalysis: The development of catalytic systems that can introduce chirality to produce enantiomerically pure derivatives of this compound is a major area of interest, particularly for applications in pharmaceuticals.

Novel Cycloadditions: Investigating new cycloaddition reactions, such as the Diels-Alder reaction, where the furan acts as a diene, can lead to the synthesis of complex polycyclic structures. koyauniversity.org Gold-catalyzed cycloadditions are also a promising area of exploration. researchgate.netnih.gov

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the furan ring is a highly sought-after, atom-economical method for creating more complex molecules without the need for pre-functionalized starting materials.

Photocatalysis: The use of light to drive chemical reactions (photocatalysis) offers a green and efficient way to explore new reactivity modes under mild conditions.

Advanced Computational Studies for Predictive Design

Advanced computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to model reaction mechanisms and predict outcomes, saving significant time and resources in the laboratory. google.com

Key areas for future computational research include:

Reaction Mechanism Elucidation: Using DFT and other methods to map out the detailed energy landscapes of potential reactions, identifying transition states and intermediates. google.com This knowledge is crucial for optimizing reaction conditions.

Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and more efficient systems for desired transformations. nih.gov This "in silico" approach allows researchers to design catalysts with specific properties before attempting their synthesis. chemrxiv.org

Property Prediction: Predicting the physicochemical properties of new derivatives, such as solubility, stability, and electronic properties, is essential for designing molecules for specific applications, like polymers or electronic materials. nih.gov The thermochemistry of furan derivatives can also be explored through high-level ab initio studies. researchgate.net

Expansion of Applications in Emerging Fields

While furan derivatives have established uses, ongoing research aims to expand their application into new and emerging high-tech fields. google.com The renewable origin of this compound makes it an attractive alternative to petroleum-based chemicals. researchgate.net

Promising future applications include:

Sustainable Polymers: Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are being developed as bio-based alternatives to petroleum-derived plastics like PET. acs.orgpatsnap.com this compound can serve as a monomer or a precursor to monomers for these sustainable materials, which can offer improved properties like better gas barrier characteristics and thermal stability. acs.orgpatsnap.com

Advanced Materials: The unique structure of the furan ring allows for its use in creating materials with novel properties. This includes self-healing polymers, which can repair themselves through reversible covalent bonds like the Diels-Alder reaction, and advanced resins with high thermal and chemical resistance. patsnap.comresearchgate.net

Pharmaceuticals and Agrochemicals: The furan scaffold is present in many biologically active compounds. researchgate.net Future research will involve synthesizing and screening new derivatives of this compound for potential use as novel drugs and crop protection agents. nih.govresearchgate.net

Biofuels: Alkoxyfurans are being investigated as potential biofuels and fuel additives. The butoxy group can enhance the energy density and improve the combustion properties compared to other furanics.

Q & A

Q. What are the recommended methods for synthesizing 5-Butoxyfuran-2-carbaldehyde in laboratory settings?

  • Methodological Answer : A common approach involves the alkylation of furan-2-carbaldehyde derivatives. For example, substituting the hydroxyl group of 5-hydroxymethylfuran-2-carbaldehyde (HMF) with a butoxy group via nucleophilic substitution under alkaline conditions. This can be achieved using 1-bromobutane as the alkylating agent in the presence of a base like KOH or NaH in anhydrous tetrahydrofuran (THF) . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification can be performed using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are critical for confirming the presence of the butoxy chain (e.g., δ ~1.0–1.6 ppm for butyl CH2_2/CH3_3 groups) and the aldehyde proton (δ ~9.5–10.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>95% recommended for research use) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm the aldehyde carbonyl stretch (~1700 cm1^{-1}) and furan ring vibrations (~1500–1600 cm1^{-1}) .

Q. What safety precautions are necessary when handling this compound given limited toxicological data?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in a cool, dry place away from oxidizers and ignition sources, as furan derivatives are often combustible .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid environmental release .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-deficient carbon is a likely site for nucleophilic attack .
  • Molecular Dynamics Simulations : Model solvent effects on reaction pathways, such as polar aprotic solvents enhancing alkylation efficiency .
  • PubChem Data : Cross-reference with similar compounds (e.g., 5-ethylfuran-2-carboxylic acid) to infer reactivity patterns .

Q. What strategies resolve contradictions in reported stability data for this compound under varying conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Conduct accelerated degradation experiments (e.g., exposure to light, heat, or humidity) and analyze degradation products via LC-MS. Compare results with structurally analogous compounds like 5-(methoxymethyl)furan-2-carbaldehyde, which is stable under recommended storage conditions .
  • Statistical Analysis : Use multivariate regression to identify factors (e.g., pH, temperature) causing discrepancies. Replicate conflicting studies with standardized protocols .

Q. How does the butoxy substituent influence the electronic properties of the furan ring compared to other alkoxy groups?

  • Methodological Answer :
  • Comparative Spectroscopy : Use 13C^{13}C NMR to measure chemical shifts of the furan ring carbons. The butoxy group’s electron-donating nature increases ring electron density, altering reactivity in Diels-Alder or electrophilic substitution reactions compared to shorter-chain alkoxy derivatives (e.g., methoxy or ethoxy) .
  • Cyclic Voltammetry : Measure oxidation potentials to quantify electronic effects. Longer alkoxy chains (e.g., butoxy vs. methoxy) may lower oxidation potentials due to enhanced electron donation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.